molecular formula C16H13ClN2O5 B14154958 2-chloro-N-(4-methoxyphenyl)-3-(4-nitrophenyl)-3-oxopropanamide CAS No. 500112-68-5

2-chloro-N-(4-methoxyphenyl)-3-(4-nitrophenyl)-3-oxopropanamide

Cat. No.: B14154958
CAS No.: 500112-68-5
M. Wt: 348.74 g/mol
InChI Key: RAEYVOXNODOQDW-UHFFFAOYSA-N
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Description

2-chloro-N-(4-methoxyphenyl)-3-(4-nitrophenyl)-3-oxopropanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chloro group, a methoxyphenyl group, a nitrophenyl group, and an oxopropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-methoxyphenyl)-3-(4-nitrophenyl)-3-oxopropanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: Introduction of a nitro group to a phenyl ring.

    Methoxylation: Introduction of a methoxy group to another phenyl ring.

    Amidation: Formation of the amide bond through the reaction of an amine with a carboxylic acid derivative.

    Chlorination: Introduction of a chloro group to the propanamide moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency and yield. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-methoxyphenyl)-3-(4-nitrophenyl)-3-oxopropanamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine, while substitution of the chloro group may yield various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-methoxyphenyl)-3-(4-nitrophenyl)-3-oxopropanamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering cellular signaling pathways, or affecting gene expression. The exact mechanism would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(4-methoxyphenyl)-3-oxopropanamide: Lacks the nitro group.

    N-(4-methoxyphenyl)-3-(4-nitrophenyl)-3-oxopropanamide: Lacks the chloro group.

    2-chloro-3-(4-nitrophenyl)-3-oxopropanamide: Lacks the methoxyphenyl group.

Properties

CAS No.

500112-68-5

Molecular Formula

C16H13ClN2O5

Molecular Weight

348.74 g/mol

IUPAC Name

2-chloro-N-(4-methoxyphenyl)-3-(4-nitrophenyl)-3-oxopropanamide

InChI

InChI=1S/C16H13ClN2O5/c1-24-13-8-4-11(5-9-13)18-16(21)14(17)15(20)10-2-6-12(7-3-10)19(22)23/h2-9,14H,1H3,(H,18,21)

InChI Key

RAEYVOXNODOQDW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(C(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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